molecular formula C22H15N3O4 B5738394 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid

4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid

Cat. No. B5738394
M. Wt: 385.4 g/mol
InChI Key: LVWOMMUDDFHVKA-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid, also known as FQBC, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anti-tumor activity. 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid can induce apoptosis, or programmed cell death, in cancer cells. 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has also been shown to inhibit the growth of bacterial and fungal pathogens. In animal studies, 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the activity of specific enzymes and proteins. However, 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid. One area of research is the development of 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid-based materials with unique properties. Another area of research is the optimization of 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid synthesis methods to improve yield and purity. In the field of medicinal chemistry, 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid may be further studied for its potential as an anti-cancer or antimicrobial agent. Finally, the mechanism of action of 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid may be further elucidated through biochemical and biophysical studies.
In conclusion, 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Its synthesis method is relatively simple, and it has been shown to exhibit anti-tumor and antimicrobial activity. However, 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the mechanism of action of 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid and to explore its potential applications in various fields.

Synthesis Methods

4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid can be synthesized through a multi-step process that involves the reaction of 2-furylcarboxaldehyde with quinoline-4-carboxylic acid, followed by the reaction with hydrazine hydrate and benzoyl chloride. The resulting product is 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid, which can be purified through recrystallization.

Scientific Research Applications

4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has been shown to exhibit anti-tumor activity and antimicrobial activity. In biochemistry, 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has been used to study the mechanism of action of certain enzymes and proteins. In material science, 4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

4-[(E)-[[2-(furan-2-yl)quinoline-4-carbonyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-21(25-23-13-14-7-9-15(10-8-14)22(27)28)17-12-19(20-6-3-11-29-20)24-18-5-2-1-4-16(17)18/h1-13H,(H,25,26)(H,27,28)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWOMMUDDFHVKA-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.